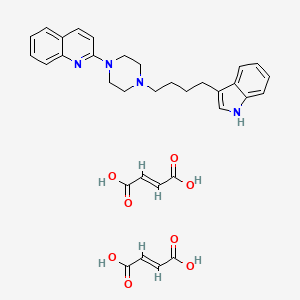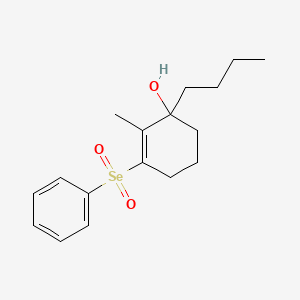
lithium;4,4-dimethylpent-2-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;4,4-dimethylpent-2-yne is an organic compound with the molecular formula C7H12Li It is a lithium salt of 4,4-dimethylpent-2-yne, which is an alkyne characterized by a carbon-carbon triple bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4,4-dimethylpent-2-yne typically involves the deprotonation of 4,4-dimethylpent-2-yne using a strong base such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or cyclohexane to ensure the solubility of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reactors, automated systems for handling reactive intermediates, and stringent control of reaction conditions to ensure safety and consistency.
化学反应分析
Types of Reactions
Lithium;4,4-dimethylpent-2-yne undergoes various types of chemical reactions, including:
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride), leading to the formation of dihaloalkanes or haloalkenes.
Substitution Reactions: The lithium atom can be replaced by other electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized to form ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a solvent such as dichloromethane.
Hydrohalogenation: Hydrogen halides (e.g., HCl, HBr) in an inert solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Major Products
Dihaloalkanes: From halogenation reactions.
Haloalkenes: From hydrohalogenation reactions.
Ketones and Carboxylic Acids: From oxidation reactions.
Alkanes and Alkenes: From reduction reactions.
科学研究应用
Lithium;4,4-dimethylpent-2-yne has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Organometallic Chemistry: The compound is used to study the reactivity and mechanisms of organolithium compounds.
Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of lithium;4,4-dimethylpent-2-yne involves the interaction of the lithium cation with the π-electrons of the alkyne. This interaction stabilizes the compound and makes it highly reactive towards electrophiles. The lithium cation can also coordinate with other ligands, influencing the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
4,4-Dimethylpent-2-yne: The parent alkyne without the lithium cation.
Lithium Acetylide: A simpler lithium-alkyne compound with a similar reactivity profile.
Lithium Phenylacetylide: Another lithium-alkyne compound with an aromatic substituent.
Uniqueness
Lithium;4,4-dimethylpent-2-yne is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically demanding molecules.
属性
CAS 编号 |
74317-35-4 |
|---|---|
分子式 |
C7H11Li |
分子量 |
102.1 g/mol |
IUPAC 名称 |
lithium;4,4-dimethylpent-2-yne |
InChI |
InChI=1S/C7H11.Li/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChI 键 |
AMIAVKSDYGVVHT-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)(C)C#C[CH2-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


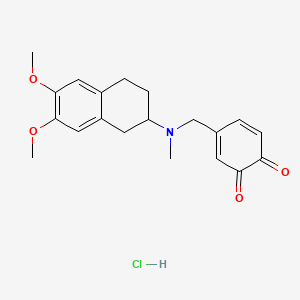




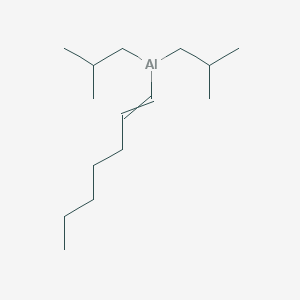

![4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol](/img/structure/B14435763.png)
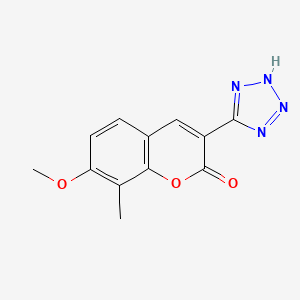
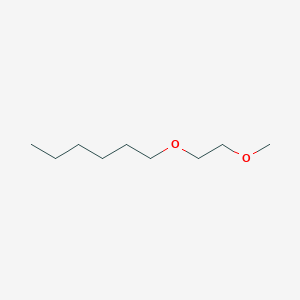
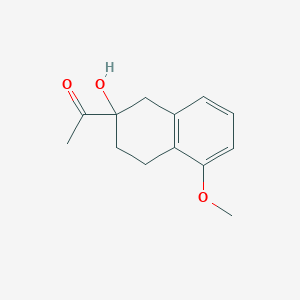
silane](/img/structure/B14435797.png)
